molecular formula C14H10BrFO B1338967 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone CAS No. 88675-31-4

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

Cat. No. B1338967
CAS RN: 88675-31-4
M. Wt: 293.13 g/mol
InChI Key: DYTDDALWSRMTDA-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is a brominated and fluorinated ketone with potential applications in various fields of chemistry and pharmacology. It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals such as atorvastatin calcium, a widely used cholesterol-lowering drug .

Synthesis Analysis

The synthesis of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone involves bromination of 1-(4-fluorophenyl)-2-phenylethanone using HBr and H_2O_2. This process yields the brominated product, which can then be used to synthesize other compounds, such as 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate of atorvastatin calcium . Additionally, the synthesis of related compounds like 2-fluoro-4-bromobiphenyl, which is a precursor to flurbiprofen, has been reported using a practical pilot-scale method involving the diazotization of 2-fluoro-4-bromoaniline .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various computational and experimental techniques. For instance, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of similar compounds have been investigated using software packages like Gaussian09, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . These studies provide insights into the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The compound 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone can undergo various chemical reactions due to the presence of reactive functional groups. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, as seen in the synthesis of multisubstituted triphenylenes and phenanthrenes . Similarly, the fluorine atom can influence the reactivity and selectivity of the molecule in chemical transformations, as demonstrated in the synthesis of fluorinated poly(arylene ether 1,3,4-oxadiazole)s .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone and related compounds have been characterized using various spectroscopic and analytical techniques. For instance, fluorinated polymers with bromophenyl pendant groups have been analyzed by FT-IR, NMR, and gel permeation chromatography (GPC), revealing their molecular weights and thermal properties . Additionally, the dielectric properties of these polymers have been studied, which is important for applications in electronics .

Scientific Research Applications

Synthesis of Statin Intermediates

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone has been utilized in the synthesis of key intermediates for statins, specifically atorvastatin calcium. Through a process involving bromination and condensation reactions, it contributes to the production of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, indicating its importance in the pharmaceutical synthesis of cholesterol-lowering agents (Zhang Yi-fan, 2010).

Creation of N-heterocycle Substituted Derivatives

Research shows its role in forming novel N-heterocycle substituted phenylethanone derivatives, highlighting its versatility in organic synthesis. These derivatives are produced by reacting 2-bromo-1-(4-fluorophenyl)-2-phenylethanone with N-heterocyclic compounds, yielding structures potentially useful for further pharmacological exploration (Mao Ze-we, 2015).

Materials Science and Nanoparticle Synthesis

This compound contributes to the synthesis of advanced materials, such as the production of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. Its application in materials science, particularly in the development of optical materials with potential use in electronics and photonics, underscores its significance beyond pharmaceutical chemistry (Christoph S. Fischer, M. Baier, S. Mecking, 2013).

Antibacterial Compound Synthesis

It also plays a role in the synthesis of antibacterial compounds, as seen in the regioselective synthesis of fluorine-containing thiazole derivatives. These compounds have been evaluated for their antibacterial activity against various bacteria, indicating the potential of 2-bromo-1-(4-fluorophenyl)-2-phenylethanone derived products in contributing to new antibacterial agents (Jafar Abbasi Shiran et al., 2015).

Future Directions

The compound has potential applications in the synthesis of novel homoallylic alcohol derivatives linked to sulfonyl dibenzene moiety in aqueous media . It could also be used in the development of new compounds incorporating aryl sulfone moieties, which are likely to display interesting biological activity .

properties

IUPAC Name

2-bromo-1-(4-fluorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTDDALWSRMTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461735
Record name 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

CAS RN

88675-31-4
Record name 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methylene chloride (1 L) is taken in a 4 necked RB flask equipped with mechanical strring rod, pressure equalization funnel and a CaCl2 guard tube. 100 g (0.466 mol) of 1-(4-Fluorophenyl)-2-phenyl ethanone is introduced in to the above flask and stirred for 5 minutes to obtain a clear solution.2 ml of a 30% hydrobromic acid in acetic acid is then added, followed by gradual addition of a cold solution of bromine (73 g, 0.456 mole) in 200 ml of methylene chloride at 26±2° C. Bromine solution is added in such a manner that it is consumed instantly as indicated by colouration of reaction mixture. After addition of bromine solution the reaction mixture is cooled to 19±1° C., treated with 5% aqueous sodium sulphite (200 ml) and stirred for about lhr at 21.5±3.5° C. The organic layer is then separated and is subjected to the above operation twice with 5% aqueous sodium sulphite (2×200 ml). The organic layer is then stirred with 5% aqueous sodium bicarbonate (200 ml) for about 1 hr at 21.5±3.5° C. and separated. The organic layer is finally stirred with 5% aqueous sodium chloride(200 ml) and separated. The organic layer is dried over sodium sulphate and filtered. Methylene chloride is removed by distillation and the syrup thus obtained solidified on standing in to a pale orange coloured solid. Yield 129 g (94.8%)
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Synthesis routes and methods II

Procedure details

Fluorobenzene (100 g, 1.04 mol) is taken in a clean and dry 4 necked RB flask equipped with mechanical stirring rod, pressure equalization funnel, N2 inlet and a CaCl2 guard tube. The contents of the flask are cooled to 0° C. in an ice bath under a stream of N2 gas. 103 g (1.54 mol) of powdered aluminum chloride are added into the flask under stirring. The contents of the flask are further cooled to −10° C. by adding common salt to ice bath. Phenyl acetyl chloride (110.75 g, 1.43 mol) is placed in the pressure equalization funnel fitted to the flask and added drop wise manner in 2-2½ hours, while maintaining the temperature of the reaction between −10° to 0° C. After the addition the reaction is maintained for a further period of 2 hours between −10° to 0° C. In process sample of reaction mixture showed the area % of 1-(4-Fluorophenyl)-2-phenyl ethanone by HPLC as 99.02% and deoxy benzoin content as nil. The reaction mixture is then poured slowly into a mixture of ice (300 g), water (300 ml) and Conc.hydrochloric acid (30 ml) while maintain the temperature between −10 to 5° C. the contents are stirred for ½ hr at this temperature. The solid thus obtained is dissolved in methylene chloride (1.0 L) and separated the organic phase. The aqueous phase is extracted with methylene chloride (500 ml).The combined methylene chloride extract is sequentially washed with 5% aqueous sodium bicarbonate (600 ml), water (600 ml) and 5% sodium chloride (400 ml). The methylene chloride extract is then transferred into a 4 necked RB flask equipped with mechanical strring rod, pressure equalization funnel and a CaCl2 guard tube. 4 ml of a 30% hydrobromic acid in acetic acid is then added, followed by gradual addition of a cold solution of bromine 109 g, 0.68 mole) in 200 ml of methylene chloride at 26±2° C. Bromine solution is added in such a manner that it is consumed instantly as indicated by colouration of reaction mixture. After addition of bromine solution the reaction mixture is cooled to 19±1° C., treated with 5% aqueous sodium sulphite (400 ml) and stirred for about lhr at 21.5±3.5° C. The organic layer is then separated and is subjected to the above operation twice with 5% aqueous sodium sulphite (2×400 ml). The organic layer is stirred with 5% aqueous sodium bicarbonate (400 ml) for about 1 hr at 21.5±3.5° C. and separated. The organic layer is finally stirred with 5% aqueous sodium chloride(400 ml) and separated. The organic layer is dried over sodium sulphate and filtered. Methylene chloride is removed by distillation and the syrup thus obtained solidified on standing in to a pale orange coloured solid. Yield 183 g (85.9%)
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100 g
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400 mL
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110.75 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
Reactant of Route 2
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

Citations

For This Compound
2
Citations
Y Xing, S Chen, Y Zhou, N Liu, L Chen… - Synthetic …, 2015 - Taylor & Francis
An efficient synthetic route for the parent nucleus of atorvastatin calcium was successfully established through the modification of the related reactions. Under the optimized conditions, …
AI Khalaf, JK Huggan, CJ Suckling… - Journal of Medicinal …, 2014 - ACS Publications
The treatment of Human African trypanosomiasis remains a major unmet health need in sub-Saharan Africa. Approaches involving new molecular targets are important; pteridine …
Number of citations: 53 0-pubs-acs-org.brum.beds.ac.uk

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